molecular formula C8H6N3O2- B11522429 2-Amino-3-cyano-6-methylisonicotinate

2-Amino-3-cyano-6-methylisonicotinate

Cat. No.: B11522429
M. Wt: 176.15 g/mol
InChI Key: PXGKSOKWNQRCKH-UHFFFAOYSA-M
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Description

2-Amino-3-cyano-6-methylisonicotinate is an organic compound with the molecular formula C8H6N3O2. It is a derivative of isonicotinic acid and features a cyano group, an amino group, and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyano-6-methylisonicotinate typically involves the reaction of 2-cyanoacetamide with methyl isonicotinate under specific conditions. One common method involves the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-methylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-cyano-6-methylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-cyano-6-methylisonicotinate is unique due to the presence of both cyano and amino groups on the isonicotinic acid framework. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H6N3O2-

Molecular Weight

176.15 g/mol

IUPAC Name

2-amino-3-cyano-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6(3-9)7(10)11-4/h2H,1H3,(H2,10,11)(H,12,13)/p-1

InChI Key

PXGKSOKWNQRCKH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C(=O)[O-]

Origin of Product

United States

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